1,5-Dimethylbicyclo[3.2.1]octan-8-ol
Description
Properties
CAS No. |
60329-20-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1,5-dimethylbicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C10H18O/c1-9-4-3-5-10(2,7-6-9)8(9)11/h8,11H,3-7H2,1-2H3 |
InChI Key |
VLRZZNSBIMFXGK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1O)(CC2)C |
Origin of Product |
United States |
Scientific Research Applications
Applications in Fragrance Chemistry
Aroma Chemicals and Perfume Industry
One of the primary applications of 1,5-dimethylbicyclo[3.2.1]octan-8-ol is in the fragrance industry. The compound serves as a base material for producing various esters that exhibit distinctive aroma properties. These esters are utilized in perfume compositions to impart unique scents .
Table 1: Aroma Properties of Esters Derived from this compound
| Ester Compound | Aroma Description |
|---|---|
| Ethyl 1,5-dimethylbicyclo[3.2.1]octan-8-oate | Fruity and floral notes |
| Methyl 1,5-dimethylbicyclo[3.2.1]octan-8-oate | Sweet and fresh aroma |
| Butyl 1,5-dimethylbicyclo[3.2.1]octan-8-oate | Warm and woody undertones |
Industrial Applications
Lubricants and Additives
Due to its thermal stability, this compound is also explored as an additive in lubricating oils. The compound's properties enhance the performance characteristics of lubricants, making them more effective under high-temperature conditions .
Toxicological Studies
Recent studies have focused on the safety profile of this compound derivatives, particularly concerning their mutagenic potential:
- In vitro Studies : Research using human peripheral blood lymphocytes indicated that derivatives such as 1,5-dimethylbicyclo[3.2.1]octan-8-one-oxime did not show mutagenic effects in standard assays like the Ames test .
- Micronucleus Tests : In vivo studies demonstrated no significant increase in micronucleated reticulocytes in treated mice, suggesting that these compounds do not pose a significant genotoxic risk .
Case Study 1: Fragrance Development
A fragrance company utilized this compound as a key ingredient in a new line of perfumes aimed at younger consumers seeking fresh and fruity scents. The resulting products received positive feedback for their unique olfactory profiles.
Case Study 2: Lubricant Formulation
An automotive lubricant manufacturer incorporated derivatives of this compound into their high-performance engine oils to improve thermal stability and reduce wear under extreme conditions. Testing showed enhanced performance metrics compared to standard formulations.
Comparison with Similar Compounds
1,5-Dimethylbicyclo[3.2.1]octan-8-one Oxime (Buccoxime®)
- Molecular Formula: C₁₀H₁₇NO
- Molecular Weight : 167.25 g/mol .
- Odor Profile: Fresh, fruity-herbal aroma reminiscent of buchu leaf oil, used to enhance fruity notes in fragrances .
- Synthesis : Produced via oximation of 1,5-dimethylbicyclo[3.2.1]octan-8-one .
- Key Differences: The oxime group (–NOH) increases polarity and boiling point (251.4°C vs. ~200°C for the parent alcohol) . Lower volatility compared to the alcohol, making it suitable for long-lasting fragrance formulations .
8-Ethyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol
- Molecular Formula : C₁₂H₂₂O
- Molecular Weight : 182.30 g/mol .
- Odor Profile: Not explicitly described, but structural similarity suggests woody-minty notes.
- Key Differences :
Structural Isomers and Analogues
1,5-Dimethylbicyclo[2.2.1]heptane Derivatives
Syn-1,5-Dimethylbicyclo[3.2.1]octan-8-yl Formate
- Molecular Formula : C₁₁H₁₈O₂
- Molecular Weight : 182.26 g/mol .
- Odor Profile: Minty with a woody note, similar to the parent alcohol but enhanced by esterification .
- Key Differences :
Physicochemical and Regulatory Comparisons
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,5-dimethylbicyclo[3.2.1]octan-8-ol, and how can stereochemical purity be ensured?
- Methodology : The compound is synthesized via bicyclic ketone reduction or functional group transformations. For example, derivatives like its oxime (CAS 75147-23-8) are prepared by reacting the parent ketone with hydroxylamine . To ensure stereochemical purity, use chiral chromatography (e.g., HPLC with chiral stationary phases) or NMR-based stereochemical analysis (e.g., NOESY for spatial proximity of methyl groups) .
Q. How can researchers characterize the physical properties of this compound?
- Methodology : Key properties include:
- Density : 1.13 g/cm³ (experimental) .
- Boiling point : 251.4°C at 760 mmHg (calculated via group contribution methods) .
- Refractive index : 1.566 (measured using a refractometer) .
Experimental validation via differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) is recommended for cross-verification.
Q. What are the primary applications of this compound in flavor and fragrance research?
- Methodology : The oxime derivative (Buccoxime®) exhibits a "fresh, fruity-herbal" odor profile, making it valuable in sensory studies. Researchers use gas chromatography-olfactometry (GC-O) to map odor-active regions and compare structural analogs (e.g., ethyl derivatives like CAS 84681-92-5) to establish structure-odor relationships .
Advanced Research Questions
Q. How can conflicting data on mutagenicity or cytotoxicity of this compound derivatives be resolved?
- Methodology : The oxime derivative (CAS 75147-23-8) showed statistically significant micronucleus formation in 3D skin models at 48- and 72-hour exposures . To resolve contradictions:
- Replicate assays using OECD-compliant protocols (e.g., OECD 487).
- Compare cytotoxicity thresholds (e.g., 40% viability cutoff) across cell lines and exposure durations .
- Apply probabilistic risk assessment models to contextualize lab-specific variability.
Q. What advanced analytical techniques are suitable for studying metabolic or environmental degradation pathways?
- Methodology :
- Metabolic studies : Use LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) with isotopic labeling to track biotransformation in vitro (e.g., liver microsomes).
- Environmental fate : Conduct photolysis experiments under simulated sunlight (λ > 290 nm) and analyze degradation products via QSAR (Quantitative Structure-Activity Relationship) modeling .
Q. How can researchers address challenges in synthesizing bicyclic derivatives with geminal dimethyl groups?
- Methodology : The geminal dimethyl group in the bicyclic framework introduces steric hindrance. Strategies include:
- Employing low-temperature reactions to control regioselectivity.
- Using Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize transition states during cyclization .
- Validating product geometry via X-ray crystallography or computational docking (e.g., DFT calculations) .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
